An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Fosaprepitant
An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Fosaprepitant
This guide provides a comprehensive technical overview of fosaprepitant, a critical agent in the management of chemotherapy-induced nausea and vomiting (CINV). We will delve into its chemical architecture, molecular characteristics, mechanism of action, and the analytical methodologies essential for its characterization and quality control in a research and drug development setting.
Introduction and Nomenclature Clarification
Fosaprepitant is a water-soluble N-phosphorylated prodrug of aprepitant.[1][2][3] Upon intravenous administration, it is rapidly converted to aprepitant by ubiquitous phosphatases.[2][3] Aprepitant is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptors.[2][4][5]
It is important to clarify the nomenclature surrounding this compound. While the topic specifies "Fosaprepitant Morpholine Hydrochloride," the most common and commercially available form is Fosaprepitant Dimeglumine .[4][6] The "morpholine" component is an integral part of the aprepitant chemical structure, to which the phosphate group is attached to create fosaprepitant. The hydrochloride salt is less common, and the dimeglumine salt enhances the solubility and stability of the molecule for parenteral administration.[7][8] This guide will focus on the chemical entity of fosaprepitant, with specific data pertaining to its widely used dimeglumine salt.
Fosaprepitant, in combination with other antiemetic agents, is indicated for the prevention of acute and delayed nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy.[9][10]
Chemical Structure and Physicochemical Properties
The chemical structure of fosaprepitant is complex, featuring multiple chiral centers. Its active metabolite, aprepitant, contains the morpholine ring that is crucial for its biological activity.
Caption: Chemical Structure of Fosaprepitant.
Physicochemical Properties of Fosaprepitant and its Salts
| Property | Value | Reference |
| Fosaprepitant (Free Acid) | ||
| Molecular Formula | C23H22F7N4O6P | [11][12] |
| Molecular Weight | 614.4 g/mol | [11][13] |
| Fosaprepitant Dimeglumine | ||
| Molecular Formula | C37H56F7N6O16P | [4][6] |
| Molecular Weight | 1004.83 g/mol | [5][13] |
| Appearance | White to off-white amorphous powder | [5][13] |
| Solubility | Freely soluble in water | [5][13] |
| Fosaprepitant Morpholine Hydrochloride | ||
| Molecular Formula | C20H19ClF7NO2 | [13] |
| Molecular Weight | 473.8 g/mol | [13] |
Mechanism of Action: NK1 Receptor Antagonism
Fosaprepitant itself is pharmacologically inactive. Its therapeutic effects are mediated through its active metabolite, aprepitant.
-
Prodrug Conversion : Following intravenous administration, fosaprepitant is rapidly and completely converted to aprepitant by phosphatases in the body, with peak plasma concentrations of aprepitant reached within 30 minutes.[2][3]
-
NK1 Receptor Blockade : Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[2][14]
-
Inhibition of Substance P : The vomiting reflex (emesis) is mediated in part by the neuropeptide Substance P binding to NK1 receptors located in the central and peripheral nervous systems.[2] Chemotherapy can trigger the release of Substance P.
-
Antiemetic Effect : By blocking the binding of Substance P to NK1 receptors, aprepitant inhibits this signaling pathway, thereby preventing both acute and delayed chemotherapy-induced nausea and vomiting.[2][15] Aprepitant has high affinity and selectivity for NK1 receptors, with little to no interaction with serotonin (5-HT3), dopamine, or corticosteroid receptors, which are targets for other antiemetic therapies.[2][5]
Caption: Mechanism of action of Fosaprepitant.
Synthesis and Formulation
The synthesis of fosaprepitant is a multi-step process that typically involves the synthesis of the aprepitant core followed by a phosphorylation step.
Key Synthesis Steps:
-
Formation of the Morpholine Ring : The synthesis often begins with the construction of the chiral morpholine ring, a key structural component of aprepitant.[13]
-
Phosphorylation : Aprepitant is reacted with a phosphorylating agent, such as tetrabenzyl pyrophosphate, to introduce the phosphate group, forming a dibenzyl fosaprepitant intermediate.[16][17]
-
Deprotection and Salt Formation : The benzyl protecting groups are removed via hydrogenation. The resulting fosaprepitant free acid is then reacted with N-methyl-D-glucamine (meglumine) to form the highly water-soluble fosaprepitant dimeglumine salt.[16]
Fosaprepitant dimeglumine is typically supplied as a lyophilized powder for injection, which is reconstituted before intravenous administration.[5][8] The formulation often includes excipients such as edetate disodium, polysorbate 80, and lactose to ensure stability and solubility.[5][18]
Analytical Methodologies
Rigorous analytical testing is crucial for the quality control of fosaprepitant. High-Performance Liquid Chromatography (HPLC) is the predominant technique for assay, impurity profiling, and stability testing.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Impurity Profiling
This method is designed for the quantification of fosaprepitant and the separation of its related substances.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[1]
-
Analytical Column: A C18 or C8 column is commonly used for optimal separation. For instance, a NanoChrom C18 (250 mm x 4.6 mm, 5 µm) or a Zorbax Eclipse XDB C8 (250 x 4.6mm, 5µ) can be employed.[19][20]
-
Chemicals and Reagents:
-
Fosaprepitant dimeglumine reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) or Dipotassium hydrogen phosphate (K2HPO4)
-
Orthophosphoric acid
-
Water (Milli-Q or equivalent)
-
Detailed Experimental Protocol:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Elution Mode: A gradient elution is often necessary to separate all related impurities. A typical gradient program might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. For example:
-
0 min: 30% B
-
15 min: 60% B
-
17 min: 65% B
-
18 min: 30% B
-
25 min: 30% B[19]
-
-
Injection Volume: 20 µL.[22]
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is commonly used.[19]
-
Standard Stock Solution: Accurately weigh about 50 mg of Fosaprepitant Dimeglumine working standard (equivalent to 30 mg of Fosaprepitant) and transfer it into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[19] This creates a stock solution of approximately 1000 µg/mL.
-
Working Standard Solution: Further dilute the stock solution to a suitable concentration within the calibration curve range (e.g., 10-100 µg/mL).
-
Sample Preparation: For an injection formulation, reconstitute the vial as directed and dilute with the diluent to a final concentration within the validated range of the method.[1]
-
-
Data Analysis and Validation:
-
The concentration of fosaprepitant is determined by comparing the peak area of the analyte to a calibration curve generated from the standard solutions.[1]
-
The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][19][20]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
For the determination of fosaprepitant and its active metabolite aprepitant in biological matrices like plasma, a more sensitive and specific LC-MS/MS method is required.
Key Aspects of the Protocol:
-
Sample Preparation: Protein precipitation with acetonitrile is a common method to extract the analytes from plasma.[23]
-
Chromatography: A rapid gradient elution on a C8 or C18 column is used.[23]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in negative Multiple Reaction Monitoring (MRM) mode.
-
Parent-to-product transitions:
-
Fosaprepitant: m/z 613.1 -> 78.9
-
Aprepitant: m/z 533.2 -> 275.1[23]
-
-
-
Quantification: Stable isotope-labeled internal standards (e.g., d4-fosaprepitant) are used for accurate quantification.[23][24]
Caption: A typical RP-HPLC workflow for Fosaprepitant analysis.
Conclusion
Fosaprepitant is a cornerstone in the prophylactic treatment of CINV. Its elegant design as a water-soluble prodrug allows for convenient intravenous administration, ensuring rapid conversion to the potent and selective NK1 receptor antagonist, aprepitant. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for researchers and drug development professionals. The analytical methodologies detailed herein, particularly RP-HPLC, provide a robust framework for ensuring the quality, purity, and potency of fosaprepitant formulations, ultimately contributing to the safety and efficacy of this important therapeutic agent.
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